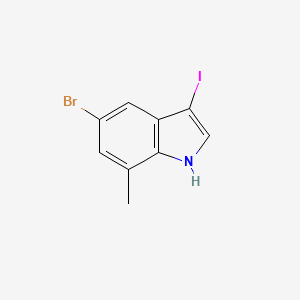

5-bromo-3-iodo-7-methyl-1H-indole

Description

5-Bromo-3-iodo-7-methyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 5, an iodine atom at position 3, and a methyl group at position 7 of the indole scaffold. For example, 5-Bromo-7-methyl-1H-indole-2,3-dione (CAS: 77395-10-9) shares the bromo and methyl substituents but includes a diketone moiety, differing in reactivity and applications . Similarly, 4-Bromo-7-methyl-1H-indole (CAS: 15936-81-9) highlights the impact of halogen positioning on physicochemical properties .

Properties

Molecular Formula |

C9H7BrIN |

|---|---|

Molecular Weight |

335.97 g/mol |

IUPAC Name |

5-bromo-3-iodo-7-methyl-1H-indole |

InChI |

InChI=1S/C9H7BrIN/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-4,12H,1H3 |

InChI Key |

DTRSNUHCUTUPKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2I)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

A common starting material is 4-bromo-2-methylaniline , which is selectively iodinated and then subjected to coupling and cyclization to form the bromomethylindole core. The iodination is typically performed using N-iodosuccinimide (NIS) or molecular iodine under controlled temperature to avoid over-iodination.

Stepwise Preparation Method (Based on CN Patent CN113045475A)

The most detailed and scalable preparation route for 5-bromo-7-methylindole (a close analog to 5-bromo-3-iodo-7-methyl-1H-indole) involves three main steps:

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| S1 | Iodination | 4-bromo-2-methylaniline + NIS or I2 in acetonitrile at ≤30°C | Formation of 4-bromo-2-iodo-6-methylaniline intermediate | ~92 |

| S2 | Sonogashira Coupling | Intermediate + trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, triethylamine, N2 atmosphere, room temperature | Coupling to form alkynyl intermediate | ~90 |

| S3 | Cyclization (Ring Closing) | Alkynyl intermediate + base (K tert-butoxide, NaH, or K2CO3) in DMF or NMP at 40-80°C (typically 60°C) | Formation of 5-bromo-7-methylindole | ~75-80 |

Notes on Step 3: The base and solvent choice significantly affect yield and purity. Potassium tert-butoxide in NMP at 60°C for 2 hours is optimal for large-scale synthesis.

Adaptation for this compound

To prepare This compound , an additional iodination step at the 3-position after formation of 5-bromo-7-methylindole is generally required. This can be achieved by:

- Electrophilic iodination using NIS or I2 under mild acidic conditions.

- Careful control of stoichiometry and temperature to avoid polyiodination or substitution at undesired positions.

Alternatively, a regioselective iodination can be performed on a suitably protected intermediate prior to ring closure.

Comparative Analysis of Literature Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| US Patents (US20070232600a1) | 4-bromo-2-methylaniline | Coupling, ring closure, decarboxylation in quinoline | Established route | Long reaction sequence, costly solvent, low yield |

| Bartoli Indole Synthesis | Nitroarene derivatives | Grignard reagent, low temperature | Short route | Expensive reagents, low scalability |

| CN113045475A Patent Method | 4-bromo-2-methylaniline | Iodination, Sonogashira coupling, base cyclization | High yield, mild conditions, scalable | Requires careful control of base and solvent |

| Electrophilic Iodination Post-Indole Formation | 5-bromo-7-methylindole | NIS or I2, mild acid | Direct iodination at 3-position | Possible over-iodination, regioselectivity challenges |

Detailed Research Findings and Data

Reaction Yields and Conditions from CN Patent

| Step | Reagents/Conditions | Yield (%) | Characterization Data (MS, ^1H NMR) |

|---|---|---|---|

| S1 | 4-bromo-2-methylaniline + NIS, acetonitrile, RT | 91.8 | MS (M+1): 282, 284; ^1H NMR (400 MHz, CDCl3): δ7.30 (d), 7.12 (d), 2.12 (s, 3H) |

| S2 | Pd(PPh3)2Cl2 (0.2-0.4 eq), CuI, triethylamine, RT, N2 | 90.8 | MS (M+1): 282, 284; ^1H NMR: aromatic and alkyne signals observed |

| S3 | K tert-butoxide (1-5 eq), NMP, 60°C, 2 h | 79.5 | MS (M+1): 210, 212; ^1H NMR: δ8.10 (br, 1H), 7.63 (s), 2.47 (s, 3H) |

Spectroscopic Confirmation

- Mass spectrometry confirms molecular ion peaks consistent with bromine isotopes.

- ^1H NMR spectra show characteristic aromatic proton shifts and methyl singlets confirming substitution pattern.

- Purity is assured by silica gel chromatography purification.

Summary Table of Preparation Method for this compound

| Step | Description | Reagents/Conditions | Expected Outcome | Notes |

|---|---|---|---|---|

| 1 | Iodination at 5-position | 4-bromo-2-methylaniline + NIS/I2, acetonitrile, ≤30°C | 4-bromo-2-iodo-6-methylaniline | Control temperature to avoid side reactions |

| 2 | Sonogashira coupling | Pd catalyst, CuI, triethylamine, trimethylsilylacetylene, N2 atmosphere, RT | Alkynyl intermediate | High yield, mild conditions |

| 3 | Cyclization (ring closure) | K tert-butoxide or NaH, NMP or DMF, 60°C, 2 h | 5-bromo-7-methylindole | Optimized for scalability |

| 4 | Electrophilic iodination at 3-position | NIS or I2, mild acid, low temperature | This compound | Requires regioselectivity control |

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-iodo-7-methyl-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki, Stille, and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

5-bromo-3-iodo-7-methyl-1H-indole has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.

Industry: It can be used as a precursor for the synthesis of organic light-emitting diode (OLED) materials and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-7-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other molecular targets, leading to various biological effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 5-bromo-3-iodo-7-methyl-1H-indole with key analogs, emphasizing substituent positions and functional groups:

Key Observations:

- Halogen Positioning : Bromine at position 5 (as in the target compound) is common in intermediates for drug discovery, while bromine at position 7 (e.g., 7-Bromo-5-fluoro-3-methyl-1H-indole) alters electronic density and reactivity .

- Iodine vs.

- Methyl Group Impact : Methyl at position 7 (vs. position 3 in 7-Bromo-5-fluoro-3-methyl-1H-indole) may influence solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.